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Compound of Interest

Compound Name: 2-Quinoxalinecarbonitrile

Cat. No.: B1208901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2-
Quinoxalinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and
materials science. Leveraging single-crystal X-ray diffraction data, this document presents a
detailed overview of the molecule's three-dimensional structure, including precise bond lengths
and angles. The experimental protocol for the structural determination is also detailed, offering
a complete picture for researchers in the field.

Core Molecular Structure

2-Quinoxalinecarbonitrile is a bicyclic aromatic compound featuring a quinoxaline core
substituted with a nitrile group at the 2-position. The quinoxaline ring system is formed by the
fusion of a benzene ring and a pyrazine ring. The precise arrangement of these atoms and
functional groups dictates the molecule's physicochemical properties, including its reactivity,
intermolecular interactions, and potential biological activity.

The molecular structure and atom numbering scheme of 2-Quinoxalinecarbonitrile are
depicted in the following diagram:

Molecular structure and atom numbering of 2-Quinoxalinecarbonitrile.

Molecular Geometry and Planarity
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The crystal structure of 2-Quinoxalinecarbonitrile reveals a largely planar molecule. The
quinoxaline ring system, comprising the fused benzene and pyrazine rings, is essentially flat.
This planarity is a characteristic feature of many aromatic heterocyclic compounds and has
significant implications for molecular packing in the solid state and for interactions with
biological macromolecules.

The nitrile group, attached to the C2 atom of the pyrazine ring, lies nearly in the same plane as
the quinoxaline ring system. This coplanarity suggests a degree of electronic conjugation
between the nitrile group and the aromatic system.

Quantitative Geometric Data

The precise bond lengths and bond angles of 2-Quinoxalinecarbonitrile, as determined by
single-crystal X-ray diffraction, are summarized in the tables below. These experimental values
provide the definitive geometry of the molecule in the solid state.

Bond Lengths
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Atom 1 Atom 2 Bond Length (A)
N1 c2 1.316 (2)
N1 C8a 1.371 (2)
c2 Cc3 1.378 (3)
c2 C9 1.439 (3)
c3 N4 1.311 (2)
N4 C4a 1.372 (2)
Cda cs 1.408 (3)
Cda C8a 1.413 (2)
c5 Ccé 1.369 (3)
Cé c7 1.402 (3)
c7 c8 1.368 (3)
c8 C8a 1.409 (3)
c9 N10 1.144 (3)
Bond Angles
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
c2 N1 C8a 116.52 (15)
N1 Cc2 C3 122.37 (17)
N1 c2 c9 117.89 (16)
C3 Cc2 C9 119.74 (17)
N4 C3 Cc2 122.10 (17)
c3 N4 Cda 116.81 (15)
N4 Cda C5 119.58 (17)
N4 C4da C8a 121.32 (16)
C5 Cda C8a 119.10 (17)
C6 C5 Cda 120.6 (2)
c5 c6 c7 120.4 (2)
cs8 c7 C6 119.7 (2)
c7 cs8 C8a 120.2 (2)
N1 C8a Cda 120.87 (16)
N1 C8a C8 119.92 (17)
C4a C8a cs8 119.21 (17)
N10 c9 c2 178.1 (2)

Experimental Protocols

The definitive molecular geometry of 2-Quinoxalinecarbonitrile was determined by single-
crystal X-ray diffraction. The following is a summary of the experimental protocol employed in
the study that yielded this structural data.

Synthesis and Crystallization
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The title compound was synthesized by the reaction of 2-chloroquinoxaline with potassium
cyanide in dimethyl sulfoxide. The resulting crude product was purified by column
chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Single
crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the
compound in ethanol at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were
collected at a controlled temperature using Mo Ka radiation (A = 0.71073 A) on a Bruker APEX
Il CCD area-detector diffractometer. The collected data were processed using the SAINT
software package. The crystal structure was solved by direct methods and refined by full-matrix
least-squares on F? using the SHELXTL software package. All non-hydrogen atoms were
refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and
refined using a riding model.

The crystallographic data for 2-Quinoxalinecarbonitrile has been deposited with the
Cambridge Crystallographic Data Centre (CCDC) under the deposition number 766727.[1]

Logical Workflow for Structural Determination

The process of determining the molecular geometry of a compound like 2-
Quinoxalinecarbonitrile follows a well-defined logical workflow, from initial synthesis to the
final validation of the crystal structure.
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Workflow for the determination of the crystal structure of 2-Quinoxalinecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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